3-(4-Bromophenyl)cyclopentan-1-ol
Description
Properties
Molecular Formula |
C11H13BrO |
|---|---|
Molecular Weight |
241.12 g/mol |
IUPAC Name |
3-(4-bromophenyl)cyclopentan-1-ol |
InChI |
InChI=1S/C11H13BrO/c12-10-4-1-8(2-5-10)9-3-6-11(13)7-9/h1-2,4-5,9,11,13H,3,6-7H2 |
InChI Key |
NZAYMVXPJIMJJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1C2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The para-substituted bromophenyl group in 3-(4-bromophenyl)cyclopentan-1-ol may confer greater steric hindrance and electronic delocalization compared to meta-substituted analogs like 1-(3-bromophenyl)cyclopentan-1-ol. This could enhance binding affinity in biological targets .
- Functional Groups: The presence of an ether group in 2-(3-bromophenoxy)cyclopentan-1-ol increases polarity and solubility in polar solvents compared to the alcohol group in the target compound .
- Reactivity: The aldehyde in 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde enables nucleophilic addition reactions, distinguishing it from the alcohol-based cyclopentanols .
Case Study: Positional Isomerism
The meta- vs. para-substitution of the bromophenyl group significantly impacts biological interactions. For example:
- Meta-Substitution : Introduces steric challenges, possibly reducing affinity but increasing metabolic stability .
Q & A
Basic: What are the most reliable synthetic routes for 3-(4-Bromophenyl)cyclopentan-1-ol, and how can reaction conditions be optimized?
Answer:
A common approach involves Friedel-Crafts alkylation or acylation followed by reduction. For example, starting from 4-bromobenzene derivatives, cyclopentanone intermediates can be functionalized via Grignard reactions or catalytic hydrogenation. Evidence from structurally similar compounds (e.g., 1-(4-Bromophenyl)-2-methylpropan-1-ol) highlights the use of Lewis acids like AlCl₃ for electrophilic aromatic substitution, followed by ketone reduction using NaBH₄ or LiAlH₄ . Optimization includes controlling stoichiometry, temperature (e.g., −78°C for Grignard stability), and solvent polarity to minimize side reactions like over-reduction or ring-opening.
Basic: How can NMR spectroscopy and HPLC be used to characterize 3-(4-Bromophenyl)cyclopentan-1-ol and its impurities?
Answer:
- ¹H/¹³C NMR : The bromophenyl group exhibits distinct aromatic splitting patterns (e.g., para-substitution at δ 7.2–7.6 ppm), while the cyclopentanol moiety shows characteristic hydroxyl (~2–3 ppm, broad) and aliphatic proton resonances (δ 1.5–2.5 ppm). Diastereomeric splitting may occur if chiral centers exist .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm for bromine absorption) can separate impurities like unreacted bromophenyl precursors or oxidation byproducts. Mobile phases often use acetonitrile/water gradients with 0.1% TFA to improve peak resolution .
Advanced: How can X-ray crystallography resolve ambiguities in the stereochemistry of 3-(4-Bromophenyl)cyclopentan-1-ol?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Using SHELX software (e.g., SHELXL for refinement), researchers can determine absolute configuration and hydrogen-bonding networks. For example, in related cyclopentanone derivatives, the hydroxyl group forms intramolecular hydrogen bonds with adjacent carbonyls, stabilizing specific conformers . Key steps:
- Crystal growth via slow evaporation in aprotic solvents (e.g., dichloromethane/hexane).
- Data collection at low temperature (100 K) to reduce thermal motion.
- Refinement of displacement parameters and validation using R-factors (<5% for high reliability).
Advanced: What computational methods predict the reactivity of 3-(4-Bromophenyl)cyclopentan-1-ol in nucleophilic substitution or oxidation reactions?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model transition states and activation energies. For example:
- Nucleophilic substitution : The electron-withdrawing bromine enhances para-site electrophilicity, favoring SNAr mechanisms. Computed LUMO maps identify reactive sites .
- Oxidation : The hydroxyl group’s oxidation to a ketone is studied using Gibbs free energy changes (ΔG‡). Solvent effects (e.g., water vs. DMSO) are modeled via polarizable continuum models (PCM) .
Advanced: How does the bromophenyl group influence the compound’s biological activity compared to halogen-substituted analogs?
Answer:
Comparative studies with fluoro-, chloro-, and iodo-analogs reveal bromine’s balance of lipophilicity and steric bulk. For instance:
- Enzyme inhibition : Bromine’s polarizability enhances van der Waals interactions with hydrophobic enzyme pockets, as seen in cyclooxygenase (COX) inhibition assays .
- Membrane permeability : LogP values (calculated via ChemDraw) show bromine increases lipophilicity by ~0.5 units compared to chlorine, improving blood-brain barrier penetration in preclinical models .
Basic: What are the key challenges in purifying 3-(4-Bromophenyl)cyclopentan-1-ol, and how are they addressed?
Answer:
Common impurities include diastereomers, unreacted cyclopentanone, and brominated byproducts. Strategies:
- Column chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent separates hydroxylated products.
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.
- TLC monitoring : Rf values (~0.3 in ethyl acetate/hexane) guide fraction collection .
Advanced: How can kinetic isotope effects (KIEs) elucidate the mechanism of acid-catalyzed dehydration of 3-(4-Bromophenyl)cyclopentan-1-ol?
Answer:
Deuterium labeling at the hydroxyl or β-hydrogen positions measures primary (kH/kD > 2) or secondary (kH/kD ~1) KIEs, respectively. For example:
- A primary KIE suggests rate-determining protonation of the hydroxyl group.
- Secondary KIE indicates C-O bond cleavage or carbocation formation. These data align with mechanisms observed in tert-alcohol dehydration studies .
Basic: What safety protocols are critical when handling 3-(4-Bromophenyl)cyclopentan-1-ol in the lab?
Answer:
- PPE : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential bromine vapor release.
- Waste disposal : Halogenated waste containers for brominated byproducts, as per EPA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
